molecular formula C19H15NO5 B2925531 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate CAS No. 313233-33-9

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate

Cat. No. B2925531
CAS RN: 313233-33-9
M. Wt: 337.331
InChI Key: DBOIQDRFIUREDZ-UHFFFAOYSA-N
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Description

“2-oxo-2H-chromene-3-carboxamide” is a compound with the molecular formula C10H7NO3 . It has an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .


Synthesis Analysis

A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .


Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromene-3-carboxamide” can be found in various chemical databases. For instance, ChemSpider provides a 3D structure of the compound .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate was studied, and it was found that besides the main product salicylaldehyde azine, another product was identified as malono-hydrazide .

Mechanism of Action

Target of Action

The primary targets of 2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl benzoate, a derivative of 2H-chromene, are enzymes such as α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in metabolic processes, particularly in the regulation of glucose metabolism and insulin sensitivity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-amylase and α-glycosidase, enzymes that play a key role in carbohydrate digestion . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting α-amylase and α-glycosidase, it slows down the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia . Its interaction with PPAR-γ can influence the regulation of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation .

Pharmacokinetics

These derivatives are predicted to be non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The inhibition of α-amylase and α-glycosidase enzymes results in controlled postprandial hyperglycemia, which is beneficial in the management of diabetes . The activation of PPAR-γ can lead to improved insulin sensitivity and glucose metabolism . Therefore, the overall molecular and cellular effects of this compound’s action could potentially be useful in the treatment of metabolic disorders like diabetes .

properties

IUPAC Name

2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-17(15-12-14-8-4-5-9-16(14)25-19(15)23)20-10-11-24-18(22)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIQDRFIUREDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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